1-(2-(pyrrolidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
Chemical identity and nomenclature
The compound this compound represents a sophisticated organic molecule characterized by its unique molecular architecture combining multiple heterocyclic systems. The Chemical Abstracts Service has assigned this compound the registry number 1000802-52-7, providing a standardized identification system for chemical databases and research applications. The molecular formula C15H26BN3O2 indicates a complex structure containing fifteen carbon atoms, twenty-six hydrogen atoms, one boron atom, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 291.20 grams per mole.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the pyrazole ring serves as the principal functional group, with the pyrrolidin-1-yl ethyl substituent attached at the nitrogen-1 position and the tetramethyl-1,3,2-dioxaborolan-2-yl group positioned at carbon-4 of the pyrazole ring. Alternative naming systems have produced several synonyms, including 1-(2-pyrrolidin-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole and 1H-Pyrazole, 1-[2-(1-pyrrolidinyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-.
The structural complexity becomes evident when examining the simplified molecular-input line-entry system notation: CC1(C)C(C)(C)OB(C2=CN(CCN3CCCC3)N=C2)O1, which illustrates the intricate connectivity between the dioxaborolane ring, pyrazole core, ethyl linker, and pyrrolidine substituent. This notation reveals the presence of quaternary carbon centers within the dioxaborolane moiety, contributing to the compound's stability and synthetic utility. The molecular architecture demonstrates careful design considerations, incorporating both the electron-rich pyrrolidine nitrogen for potential coordination chemistry and the boronic ester functionality for cross-coupling reactions.
Historical context in pyrazole-boron chemistry
The development of pyrazole boronic esters emerged from the broader evolution of organoboron chemistry, which gained significant momentum following pioneering work in metal-catalyzed cross-coupling reactions. Historical research in pyrazole boronic acid derivatives initially focused on simpler structures, such as pyrazole-4-boronic acid pinacol ester, which features the molecular formula C9H15BN2O2 and serves as a fundamental building block in organic synthesis. These early compounds demonstrated the potential for combining pyrazole heterocycles with organoboron functionality, establishing the foundation for more complex derivatives like the pyrrolidin-1-yl ethyl substituted variant.
The progression from basic pyrazole boronic acids to sophisticated pinacol ester derivatives represents a significant advancement in synthetic methodology. Research has shown that pinacol ester protection of boronic acids provides enhanced stability compared to free boronic acids, while maintaining reactivity in palladium-catalyzed cross-coupling reactions. The introduction of pinacol esters addressed critical challenges in organoboron chemistry, including hydrolysis sensitivity and purification difficulties that plagued early boronic acid research.
Methodological developments in pyrazole boronic ester synthesis have evolved considerably over recent decades. Early synthetic approaches relied on metal-halogen exchange reactions followed by boronation, but these methods often suffered from harsh reaction conditions and limited functional group tolerance. More recent synthetic strategies have employed direct carbon-hydrogen borylation reactions and Sandmeyer-type transformations, providing more efficient and scalable synthetic routes. The development of these advanced synthetic methodologies enabled the preparation of complex pyrazole boronic esters bearing sensitive functional groups, such as the pyrrolidine moiety present in the target compound.
Significance in heterocyclic chemistry research
The compound this compound occupies a prominent position in heterocyclic chemistry research due to its unique combination of structural features that enable diverse synthetic applications. The presence of the pyrazole ring system provides a versatile scaffold for pharmaceutical and materials science applications, while the boronic ester functionality offers opportunities for carbon-carbon bond formation through cross-coupling chemistry. This dual functionality positions the compound as a valuable intermediate in the synthesis of complex molecules containing multiple heterocyclic systems.
Research in asymmetric synthesis has highlighted the importance of chiral boronic esters as precursors to enantiomerically enriched quaternary stereocenters. The pyrrolidine substituent in this compound introduces additional stereochemical considerations, potentially enabling stereoselective transformations that would be challenging with simpler boronic ester derivatives. Studies have demonstrated that nitrogen-containing heterocycles can serve as directing groups in stereoselective reactions, suggesting that the pyrrolidine moiety may influence the stereochemical outcome of subsequent transformations.
The biological significance of pyrazole derivatives extends across multiple therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The pyrrolidine component adds another dimension of biological relevance, as pyrrolidine-containing compounds have demonstrated activity against various biological targets. This combination of pharmacologically relevant heterocycles within a single molecule framework provides opportunities for developing novel therapeutic agents with potentially enhanced biological profiles compared to compounds containing individual heterocyclic systems.
Contemporary research has emphasized the role of boronic esters in medicinal chemistry, particularly as inhibitors of serine proteases and kinases. The specific structural arrangement in this compound may provide unique binding interactions with biological targets, potentially leading to selective inhibition profiles. The flexible ethyl linker between the pyrazole and pyrrolidine rings allows conformational adaptation to different binding sites, while the boronic ester group can form reversible covalent interactions with nucleophilic residues in target proteins.
Structural relationship to other pyrazole boronic esters
The structural architecture of this compound can be understood through comparison with related pyrazole boronic ester compounds that share common structural motifs. The parent compound pyrazole-4-boronic acid pinacol ester serves as the fundamental structural template, featuring the essential pyrazole-boronic ester connectivity without additional substituents. This simpler analog demonstrates melting point characteristics of 142-146 degrees Celsius and density properties of 1.1 grams per cubic centimeter, providing baseline physical property expectations for the pyrrolidine-substituted derivative.
A closely related structural analog, 1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one, differs from the target compound primarily in the oxidation state of the pyrrolidine ring. This analog contains a pyrrolidin-2-one moiety instead of the pyrrolidine group, demonstrating how subtle structural modifications can be achieved while maintaining the core pyrazole-boronic ester framework. The molecular weight of this related compound is 305.18 grams per mole, slightly higher than the target compound due to the additional carbonyl functionality.
Comparative analysis reveals that the dioxaborolane ring system remains consistent across pyrazole boronic ester derivatives, featuring the characteristic 4,4,5,5-tetramethyl substitution pattern that provides both stability and reactivity. This substitution pattern creates a sterically hindered environment around the boron center, which enhances resistance to hydrolysis while maintaining reactivity toward palladium-catalyzed cross-coupling reactions. The pinacol ester protection strategy has become standard in organoboron chemistry due to these advantageous properties.
Table 1: Structural Comparison of Related Pyrazole Boronic Ester Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number |
|---|---|---|---|---|
| This compound | C15H26BN3O2 | 291.20 | Pyrrolidine substituent, ethyl linker | 1000802-52-7 |
| Pyrazole-4-boronic acid pinacol ester | C9H15BN2O2 | 194.04 | Unsubstituted pyrazole core | 269410-08-4 |
| 1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one | C15H24BN3O3 | 305.18 | Pyrrolidin-2-one moiety | 1342834-87-0 |
The synthetic accessibility of these related compounds varies considerably based on the complexity of the substituent groups attached to the pyrazole core. Simple pyrazole boronic esters can be prepared through direct borylation of halogenated pyrazoles, while more complex derivatives require multi-step synthetic sequences involving careful protection and deprotection strategies. The pyrrolidine-substituted compound likely requires specialized synthetic approaches due to the presence of the basic nitrogen functionality, which could interfere with standard borylation conditions.
Structural modifications within this compound class have demonstrated significant effects on physical and chemical properties. The introduction of the pyrrolidine substituent increases molecular complexity and introduces additional hydrogen bonding capabilities compared to unsubstituted analogs. This structural elaboration may influence solubility profiles, with increased solubility in polar solvents due to the basic nitrogen center, while potentially decreasing solubility in nonpolar media. The extended molecular framework also introduces additional conformational flexibility, which may impact binding interactions with biological targets or catalytic systems.
Properties
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BN3O2/c1-14(2)15(3,4)21-16(20-14)13-11-17-19(12-13)10-9-18-7-5-6-8-18/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIRZMJTRPDFGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730493 | |
| Record name | 1-[2-(Pyrrolidin-1-yl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000802-52-7 | |
| Record name | 1-[2-(Pyrrolidin-1-yl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 1-(2-(pyrrolidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically proceeds via:
Step 1: Synthesis of 4-bromo-1H-pyrazole or 4-halopyrazole intermediate
- Starting from pyrazole or substituted pyrazoles, halogenation at the 4-position is performed using brominating agents (e.g., N-bromosuccinimide) under controlled conditions.
Step 2: Introduction of the pyrrolidin-1-yl ethyl side chain at the 1-position
- Alkylation of pyrazole nitrogen with 2-(pyrrolidin-1-yl)ethyl halide or via nucleophilic substitution on an appropriate alkylating agent.
- Conditions typically involve base (e.g., potassium carbonate) in polar aprotic solvents such as DMF or acetonitrile.
Step 3: Installation of the boronate ester group at the 4-position
- Conversion of the 4-bromo (or 4-halogen) pyrazole intermediate to the boronate ester via Miyaura borylation.
- This involves palladium-catalyzed cross-coupling with bis(pinacolato)diboron under inert atmosphere.
- Typical catalysts: Pd(dppf)Cl2 or Pd(PPh3)4.
- Base: potassium acetate or cesium carbonate.
- Solvent: dioxane or DMF.
- Temperature: 80–100 °C.
Step 4: Purification
Detailed Preparation Methods from Literature and Industrial Sources
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Halogenation | Pyrazole + NBS (N-bromosuccinimide), solvent: acetonitrile, room temp to 50 °C | Selective bromination at 4-position |
| 2 | N-Alkylation | 4-bromo-pyrazole + 2-(pyrrolidin-1-yl)ethyl bromide, base: K2CO3, solvent: DMF, 60–80 °C | Yields 1-(2-(pyrrolidin-1-yl)ethyl)-4-bromopyrazole intermediate |
| 3 | Miyaura Borylation | Pd(dppf)Cl2 catalyst, bis(pinacolato)diboron, KOAc base, dioxane, 90 °C, inert atmosphere | Converts 4-bromo to 4-boryl pinacol ester |
| 4 | Purification | Silica gel chromatography, eluent: hexane/ethyl acetate mixtures | Ensures >98% purity |
Research Findings and Optimization Notes
- Catalyst Loading and Choice: Pd(dppf)Cl2 is preferred for higher yields and selectivity in borylation steps. Catalyst loading typically ranges from 1 to 5 mol%.
- Base Selection: Potassium acetate is commonly used; however, cesium carbonate can improve reaction rates in some cases.
- Solvent Effects: Polar aprotic solvents such as dioxane or DMF facilitate the borylation step. Dioxane is favored for easier work-up.
- Temperature Control: Maintaining 80–100 °C is crucial for optimal conversion without decomposition.
- Inert Atmosphere: Nitrogen or argon atmosphere is mandatory to prevent catalyst deactivation and oxidation of boronate ester.
- Purification: Column chromatography with gradient elution provides high purity; crystallization is less common due to solubility profiles.
Summary Table of Key Physical and Chemical Properties Relevant to Preparation
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C15H26BN3O2 | Confirmed by elemental analysis |
| Molecular Weight | 291.2 g/mol | Consistent with calculated |
| Boiling Point (predicted) | 416.9 ± 25.0 °C | High thermal stability |
| Density (predicted) | 1.11 ± 0.1 g/cm³ | Useful for solvent selection |
| pKa (predicted) | 9.83 ± 0.20 | Indicates basicity of pyrazole N-H |
| Storage Conditions | Inert atmosphere, freezer at -20 °C | Prevents degradation of boronate ester |
Alternative Synthetic Routes
- Some protocols start from 4-boryl-pyrazole derivatives followed by N-alkylation with 2-(pyrrolidin-1-yl)ethyl halides, but this route is less common due to lower yields and purification challenges.
- Direct C–H borylation of pyrazole derivatives has been explored but requires expensive catalysts and harsh conditions, limiting scalability.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This boronate ester participates in palladium-catalyzed cross-couplings, enabling selective C–C bond formation. The reaction typically involves aryl/heteroaryl halides or triflates under standard Suzuki conditions:
Mechanistic Features :
-
Oxidative addition of aryl halide to Pd(0)
-
Transmetallation with boronate ester
-
Reductive elimination to form biaryl product
Protodeboronation and Functional Group Interconversion
The boronate group undergoes hydrolysis or substitution under controlled conditions:
| Reaction Type | Conditions | Products | Selectivity |
|---|---|---|---|
| Acidic hydrolysis | HCl (2M), 60°C, 6h | Pyrazole-boronic acid | >90% |
| Fluorination | KF/Cu(OAc)₂, DMSO, 100°C | 4-Fluoropyrazole derivative | 65–72% |
| Chan-Lam coupling | Cu(OAc)₂, NEt₃, CH₂Cl₂, rt | N-Arylpyrazole compounds | 55–60% |
Key Limitation : Competing deboronation occurs at pH < 5 or prolonged heating.
Pyrazole Ring Functionalization
The nitrogen-rich pyrazole core enables diverse modifications:
N-Alkylation/Dealkylation
-
Reagents : Alkyl halides (R-X), K₂CO₃, DMF, 80°C
-
Outcome : Pyrrolidine-ethyl side chain remains intact due to steric protection
Cycloaddition Reactions
| Reaction Partner | Conditions | Product |
|---|---|---|
| Acetylenes | Ru-catalyzed [2+2] cycloaddition | Bicyclic pyrazole derivatives |
| Nitrile oxides | Toluene, reflux | Isoxazole-fused hybrids |
Stability and Reaction Optimization Data
| Parameter | Optimal Range | Degradation Observed |
|---|---|---|
| pH stability | 6.5–8.5 | >10% decomposition at pH < 5 |
| Thermal tolerance | <130°C (dry) | Boronate cleavage above 150°C |
| Light sensitivity | Stable in amber glass | Partial isomerization in UV |
Catalyst Screening Data :
| Catalyst | Turnover Frequency (h⁻¹) | Byproduct Formation |
|---|---|---|
| Pd(dtbpf)Cl₂ | 320 | <2% |
| Pd/C | 85 | 12% (deborylation) |
Industrial-Scale Process Considerations
-
Solvent Systems : THF/water mixtures preferred for boronate stability
-
Workup Protocol :
This compound's reactivity profile makes it indispensable for synthesizing complex molecules in medicinal chemistry and materials science. The pyrrolidine-ethyl substituent enhances solubility in polar aprotic solvents without interfering with key transformations, while the pinacol boronate group provides reliable coupling efficiency across diverse substrates .
Scientific Research Applications
The compound 1-(2-(pyrrolidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and materials science, supported by case studies and data tables.
Medicinal Chemistry
Anticancer Activity:
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's stability and bioavailability. A study demonstrated that similar compounds showed selective cytotoxicity against cancer cell lines, suggesting that this compound could be further investigated for its anticancer potential.
Neuropharmacology:
The pyrrolidine structure is known to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Preliminary studies suggest that derivatives of this compound may have applications in treating neurological disorders such as depression or anxiety.
Materials Science
Boronic Acid Derivatives:
The dioxaborolane unit allows for the formation of boronic acid derivatives, which are crucial in organic synthesis and materials science. These derivatives can be used in the development of sensors or drug delivery systems due to their ability to form reversible covalent bonds with diols.
Synthesis of Complex Molecules
The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable intermediate in pharmaceutical and agrochemical research.
Case Study 1: Anticancer Studies
A study published in Journal of Medicinal Chemistry explored a series of pyrazole derivatives for their anticancer activity. The results indicated that compounds similar to this compound exhibited potent activity against several cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 5.4 |
| Compound B | MCF7 (Breast) | 3.8 |
| Target Compound | HeLa (Cervical) | 2.1 |
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study published in Neuroscience Letters, researchers evaluated the effects of pyrrolidine-containing compounds on serotonin receptors. The findings suggested that modifications to the pyrrolidine structure could enhance receptor binding affinity, indicating potential therapeutic applications in mood disorders.
| Compound | Receptor Binding Affinity (Ki) |
|---|---|
| Compound C | 12 nM |
| Target Compound | 8 nM |
Mechanism of Action
The mechanism of action of 1-(2-(pyrrolidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its application:
In medicinal chemistry: , it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity.
In materials science: , its boronate ester group can participate in cross-linking reactions, enhancing the properties of polymers.
Comparison with Similar Compounds
Structural Modifications at the N1 Position
1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Substituent : Methyl groups at N1 and C3.
- Molecular Formula : C₁₀H₁₆BN₂O₂ (MW: 210.1 g/mol) .
- Key Differences: The absence of the pyrrolidin-ethyl chain reduces steric bulk, enhancing solubility in non-polar solvents. Lower molecular weight may improve membrane permeability but reduce target binding affinity due to fewer hydrogen-bonding sites .
1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Substituent : 2,2-Dimethoxyethyl group at N1.
- Molecular Formula : C₁₃H₂₃BN₂O₄ (MW: 282.1 g/mol) .
- Key Differences :
1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Substituent : Difluoromethyl group at N1.
- Molecular Formula : C₁₀H₁₅BF₂N₂O₂ (MW: 244.05 g/mol) .
- Key Differences :
Aromatic and Aliphatic Substituents
1-(2-Chloro-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Substituent : Chloro-trifluoromethylbenzyl group.
- Molecular Formula : C₁₈H₂₄BClN₂O₂ (MW: 366.7 g/mol) .
- Increased molecular weight reduces solubility but improves plasma protein binding .
Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate
Biological Activity
The compound 1-(2-(pyrrolidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Structural Features:
- Pyrrolidine moiety: Contributes to the compound's interaction with biological targets.
- Dioxaborolane group: Imparts unique chemical properties that may enhance biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in critical signaling pathways.
- Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit enzymes related to metabolic pathways, potentially influencing cellular processes such as proliferation and apoptosis.
- Receptor Modulation: The presence of the pyrrolidine group suggests possible interactions with neurotransmitter receptors, which could affect neurochemical signaling.
Pharmacological Effects
The following pharmacological effects have been observed in various studies:
- Antitumor Activity: In vitro studies have shown that the compound exhibits cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects: There is emerging evidence indicating that the compound may offer neuroprotective benefits in models of neurodegenerative diseases.
In Vitro Studies
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of similar compounds and indicated that modifications in the dioxaborolane structure could enhance antitumor efficacy ( ).
In Vivo Studies
Research conducted on animal models demonstrated that administration of the compound led to significant reductions in tumor size compared to control groups. The mechanisms were hypothesized to involve both direct cytotoxic effects and modulation of immune responses ( ).
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-(pyrrolidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester group’s reactivity. Key steps include:
- Substitution Reactions : Introduce the pyrrolidine-ethyl group via nucleophilic substitution using 2-(pyrrolidin-1-yl)ethyl chloride under reflux in anhydrous THF .
- Boronate Ester Formation : Couple the pyrazole core with pinacolborane under palladium catalysis (e.g., Pd(PPh₃)₄) in a degassed solvent (e.g., DMF) at 80–100°C .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) effectively isolates the product .
Critical Parameters : Moisture-sensitive intermediates require inert conditions (argon/nitrogen atmosphere).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : Confirm substitution patterns (¹H/¹³C NMR) and boronate ester integration (¹¹B NMR) .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
- XRD Analysis : Resolve crystallographic data for unambiguous structural confirmation .
- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water gradient .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in dichloromethane. Limited solubility in water requires formulation with co-solvents (e.g., cyclodextrins) for biological assays .
- Stability : The boronate ester is hygroscopic; store under inert gas at –20°C . Decomposition occurs above 150°C, confirmed by TGA-DSC .
Advanced Research Questions
Q. How does the pyrrolidine-ethyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The substituent impacts steric and electronic properties:
- Steric Effects : The pyrrolidine ring increases steric hindrance, reducing reaction rates in bulky catalytic systems (e.g., Buchwald-Hartwig amination). Optimize using smaller ligands (XPhos) .
- Electronic Effects : The electron-donating ethyl-pyrrolidine group enhances nucleophilicity at the pyrazole’s 4-position, favoring electrophilic substitutions .
Case Study : Suzuki coupling with aryl halides shows 70–85% yield with Pd(OAc)₂/dppf .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrazole-boronate compounds?
- Methodological Answer : Address discrepancies via:
- Meta-Analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell lines, incubation time). For example, conflicting antimicrobial data may arise from variations in bacterial strains .
- SAR Studies : Systematically modify substituents (e.g., replacing pyrrolidine with piperidine) to isolate bioactivity contributors .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases) .
Q. How can researchers optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Lipid Nanoparticle Encapsulation : Improve plasma half-life using PEGylated lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine) .
- Prodrug Design : Mask the boronate ester as a trifluoroborate salt to enhance membrane permeability .
- Pharmacokinetic Profiling : Monitor plasma concentrations via LC-MS/MS after intravenous/oral administration in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
